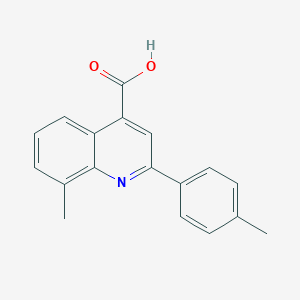

8-甲基-2-(4-甲基苯基)喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

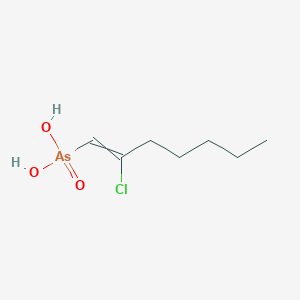

The compound "8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to pyridine at two adjacent carbon atoms. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. For instance, the Doebner-von Miller pathway is a classic method for synthesizing quinoline derivatives, as seen in the synthesis of quinoline-2,4-dicarboxylic acids, which were tested as inhibitors against the glutamate vesicular transport system . Another example is the improved Doebner-Miller reaction, which was used to synthesize 2-methyl-8-quinoline carboxylic acid and its alkylated derivatives . Additionally, a domino process involving arylmethyl azides has been employed to synthesize 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be functionalized at various positions to yield compounds with different properties. For example, oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid were synthesized and their helical structures were characterized by X-ray diffraction and NMR, demonstrating the potential for designing helical foldamers .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. The reactivity of bifunctional ambiphilic molecules like 8-(dimesitylboryl)quinoline has been studied, showing rapid hydrolysis and the ability to form coordination complexes with metals such as Cu(I), Ag(I), and Pd(II) . Cyclization reactions are also common, as seen in the synthesis of 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids, which involved intramolecular cyclization via treatment with polyphosphoric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of a fluorogenic group into a quinoline derivative led to the synthesis of a fluorescent compound with potential applications . In another study, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes demonstrated good orientation parameters in nematic liquid crystals, indicating their potential use in liquid crystal displays .

科学研究应用

缓蚀: 喹啉衍生物已被认为是有效的防腐材料。它们通过配位键与金属表面形成稳定的螯合物的能力,使它们适用于保护金属免受腐蚀。这种应用在金属寿命和完整性至关重要的行业中至关重要(Verma, Quraishi, & Ebenso, 2020)。

神经保护: 色氨酸通过犬尿氨酸途径代谢涉及喹啉酸,一种喹啉衍生物,它是一种具有自由基产生特性的强效神经毒素。了解神经毒性和神经保护性犬尿氨酸代谢物之间的平衡为各种神经系统疾病提供了治疗靶点,表明修饰喹啉衍生物可以影响神经保护结果(Vámos et al., 2009)。

抗菌和抗癌活性: 已报道喹啉和喹唑啉生物碱,包括它们的合成类似物,具有显着的生物活性,例如抗肿瘤、抗疟疾、抗菌和抗真菌特性。与这些化合物相关的广泛生物活性突出了它们在治疗各种疾病的药物开发中的潜力(Shang et al., 2018)。

绿色化学: 使用绿色化学方法设计和合成喹啉支架是一个日益受到关注的领域。为开发无毒、环保的创建喹啉衍生物的方法所做的努力强调了对可持续化学实践的承诺。这些方法旨在最大程度地减少喹啉类化合物的合成中所含的危险物质,而喹啉类化合物在各种生物活性中都有应用(Nainwal et al., 2019)。

光电材料: 已经探索了功能化的喹唑啉和嘧啶,包括具有喹啉结构的那些,在光电器件中的应用。将喹啉和嘧啶片段并入 π 扩展的共轭体系已显示出用于制造有机发光二极管 (OLED)、光电转换元件和传感器的创新材料的希望(Lipunova et al., 2018)。

作用机制

Target of Action

Similar quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases , suggesting that this compound may also target these enzymes.

Mode of Action

If it indeed targets alkaline phosphatases like its derivatives, it may inhibit these enzymes, preventing them from catalyzing the hydrolysis of phosphate esters and disrupting normal cellular processes .

Biochemical Pathways

If it inhibits alkaline phosphatases, it could affect numerous pathways, given the widespread role of these enzymes in various biological processes, including bone mineralization, lipid metabolism, and signal transduction .

Result of Action

If it inhibits alkaline phosphatases, it could potentially disrupt normal cellular processes, leading to various effects depending on the specific type of cell and the role of the enzyme in that cell .

属性

IUPAC Name |

8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-6-8-13(9-7-11)16-10-15(18(20)21)14-5-3-4-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVZBONLURDKEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

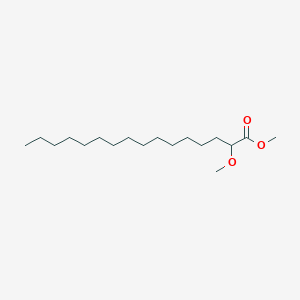

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347634 |

Source

|

| Record name | 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

CAS RN |

18060-44-1 |

Source

|

| Record name | 8-Methyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18060-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)